molecular formula C16H13ClN2O B1366007 6-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 881041-15-2

6-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B1366007
CAS No.: 881041-15-2
M. Wt: 284.74 g/mol
InChI Key: LWAHTXIMHNAXDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a high-value chemical building block designed for advanced pharmaceutical research and drug discovery. This compound features the privileged imidazo[1,2-a]pyridine scaffold, a structure recognized as a priority pharmacophore due to its significant and diverse biological activities . The core imidazo[1,2-a]pyridine structure is present in several marketed drugs, including the anxiolytic Alpidem, the osteoporosis treatment Minodronic acid, and the sedative-hypnotic Zolpidem, underscoring its broad utility in developing therapeutic agents . The specific molecular architecture of this reagent, incorporating a 3,4-dimethylphenyl moiety at the 2-position and a reactive carbaldehyde at the 3-position, makes it a versatile intermediate for synthetic elaboration. The carbaldehyde group is a key functional handle, allowing researchers to efficiently synthesize diverse compound libraries through various reactions, such as the Lewis acid-catalyzed three-component aza-Friedel–Crafts reaction with amines and other aldehydes . This synthetic pathway is particularly valuable for creating C3-alkylated imidazo[1,2-a]pyridine derivatives, a class of compounds with potential biological activities . As such, this compound is ideally suited for projects aimed at the design and rapid synthesis of novel bioactive molecules for screening against a range of biological targets. This product is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

6-chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O/c1-10-3-4-12(7-11(10)2)16-14(9-20)19-8-13(17)5-6-15(19)18-16/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWAHTXIMHNAXDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

    Attachment of the Dimethylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction using 3,4-dimethylbenzene and a suitable catalyst such as aluminum chloride (AlCl₃).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: 6-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carboxylic acid.

    Reduction: 6-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-methanol.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 6-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde exhibit promising antimicrobial properties against various pathogens. The presence of the chloro group enhances lipophilicity and reactivity, potentially increasing the compound's ability to penetrate bacterial cells and interact with microbial targets effectively .

StudyPathogen TestedMIC (µg/mL)Findings
E. faecium16Significant activity against vancomycin-resistant strains.
Gram-positive bacteriaVariesEnhanced activity noted with dichloro substitutions.

Anticancer Potential

The compound has been investigated for its anticancer properties. Structural modifications similar to those found in this compound have led to derivatives that show significant cytotoxicity against various cancer cell lines.

Cell Line TestedIC50 (µM)Reference
MCF-75.71
HepG2Varies

The presence of electron-withdrawing groups like chlorine is crucial for enhancing the antiproliferative activity of these compounds.

Kinase Inhibition

Research indicates that imidazo[1,2-a]pyridine derivatives can act as kinase inhibitors due to their structural similarity to adenosine. This property makes them suitable candidates for developing treatments targeting various cancers by inhibiting critical signaling pathways involved in tumor growth and survival .

Case Studies

Several case studies highlight the effectiveness of compounds related to this compound:

  • Study on Antimicrobial Efficacy : A study published in MDPI demonstrated that derivatives with similar structures exhibited potent antimicrobial activities against resistant bacterial strains, suggesting a pathway for developing new antibiotics .
  • Anticancer Activity Assessment : Research from PMC showed that structural modifications led to enhanced anticancer effects across multiple cell lines, indicating the potential for further development into therapeutic agents against breast cancer and liver carcinoma .

Mechanism of Action

The mechanism of action of 6-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloro and dimethylphenyl groups can enhance binding affinity and selectivity towards these targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde: Lacks the chloro and dimethylphenyl groups, which may result in different reactivity and biological activity.

    6-Bromo-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde: The bromo group can influence the compound’s reactivity and interactions differently compared to the chloro group.

    6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde: Lacks the dimethylphenyl group, which can affect its chemical properties and applications.

Uniqueness

6-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is unique due to the presence of both the chloro and dimethylphenyl groups, which confer distinct chemical reactivity and potential biological activities. These structural features can enhance its utility in various scientific and industrial applications.

Biological Activity

6-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a compound of significant interest due to its potential biological activities, particularly in cancer therapy and antimicrobial properties. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₆H₁₃ClN₂O
  • Molecular Weight : 284.74 g/mol
  • CAS Number : 649727-23-1

Synthesis and Derivatives

The synthesis of this compound typically involves multicomponent coupling reactions. This method allows for the introduction of various substituents that can enhance biological activity. Research has shown that modifications to the imidazo[1,2-a]pyridine structure can lead to derivatives with improved potency against specific biological targets.

Anticancer Activity

Numerous studies have reported the anticancer properties of imidazo[1,2-a]pyridine derivatives, including this compound. In vitro assays demonstrated significant cytotoxic effects against colon cancer cell lines such as HT-29 and Caco-2. The mechanism of action involves:

  • Induction of Apoptosis : The compound activates apoptotic pathways by promoting the release of cytochrome c from mitochondria and activating caspases (caspase 3 and caspase 8) within two hours of treatment .
Cell LineIC50 (µM)Mechanism
HT-295.4Apoptosis via caspase activation
Caco-26.2Mitochondrial pathway activation

Antimicrobial Activity

Research has also indicated that imidazo[1,2-a]pyridine derivatives exhibit antimicrobial properties. For instance:

  • Anti-Tuberculosis Activity : Certain derivatives showed excellent activity against Mycobacterium tuberculosis strains, including multidrug-resistant (MDR) strains. The minimum inhibitory concentration (MIC) values ranged from 0.05 to 1.5 µM for the most potent compounds in this class .
CompoundMIC (µM)Activity
Compound 150.10 - 0.19Excellent against H37Rv
Compound 160.05 - 0.15Active against MDR/XDR strains

Case Study 1: Colon Cancer Cell Lines

In a study evaluating various imidazo[1,2-a]pyridine derivatives, it was found that the introduction of a chloro group at position 6 significantly enhanced anticancer activity compared to non-chloro analogs. The study concluded that the presence of electron-withdrawing groups increases the compound's ability to induce apoptosis in cancer cells .

Case Study 2: Antitubercular Screening

A series of synthesized imidazo[1,2-a]pyridine carboxamide derivatives were screened for their antitubercular activity. Among them, compounds with a chloro substituent at position 6 exhibited superior efficacy against both susceptible and resistant strains of M. tuberculosis compared to standard treatments like isoniazid .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, and how can reaction conditions be optimized?

  • Methodology :

  • Vilsmeier–Haack Formylation : Use DMF-POCl₃ reagent to introduce the aldehyde group at the C3 position of the imidazo[1,2-a]pyridine core. Reaction conditions: 0–5°C in chloroform, followed by reflux for 2 hours (yield: ~33%) .
  • Schiff Base Formation : Condense the aldehyde intermediate with aryl amines (e.g., p-anisidine) in methanol under reflux with catalytic acetic acid for 16 hours. Isolate via filtration .
  • Optimization : Adjust solvent polarity (e.g., PEG-400 for improved solubility), stoichiometry, and catalyst (e.g., Pd(OAc)₂ for Heck coupling) to enhance yield .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodology :

  • IR Spectroscopy : Identify aldehyde C=O stretch (~1685–1656 cm⁻¹) and aromatic C=C stretches (~1580–1400 cm⁻¹). Halogen (C-Cl) vibrations appear at ~750 cm⁻¹ .
  • NMR Analysis : Use 1H^1H NMR to detect aldehyde proton (~9.8–10.2 ppm) and aromatic protons (6.5–8.5 ppm). 13C^{13}C NMR confirms the aldehyde carbon (~190 ppm) and imidazo[1,2-a]pyridine carbons .
  • Mass Spectrometry : Validate molecular weight (e.g., via HRMS or ESI-MS) .

Q. What methods are used to evaluate its preliminary antimicrobial activity?

  • Methodology :

  • Agar Diffusion/Broth Dilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Measure zones of inhibition or MIC values .
  • Structure-Activity Comparison : Benchmark against analogs like 6-methyl or 6-bromo derivatives to assess substituent effects .

Advanced Research Questions

Q. How do substituents at the C6 position influence biological activity (e.g., enzyme inhibition)?

  • Methodology :

  • Rational Design : Synthesize analogs with substituents (e.g., Cl, Br, CF₃) at C6 using brominated intermediates and Mizoroki–Heck coupling .
  • Enzyme Assays : Test inhibition of Rab geranylgeranyl transferase (RGGT) or farnesyl pyrophosphate synthase (FPPS). Compare IC₅₀ values to establish substituent-dependent trends .
  • Computational Modeling : Perform docking studies (e.g., AutoDock) to analyze steric/electronic interactions with enzyme active sites .

Q. How can polymorph-dependent luminescence properties be analyzed and applied?

  • Methodology :

  • Crystallographic Screening : Recrystallize from solvents (e.g., DMSO/EtOH) to obtain polymorphs. Use single-crystal X-ray diffraction to correlate packing modes with emission wavelengths .
  • Solid-State Spectroscopy : Measure fluorescence quantum yields and lifetimes. Yellow/red shifts correlate with intermolecular H-bonding and π-π stacking .
  • ESIPT Studies : Probe excited-state intramolecular proton transfer via time-resolved spectroscopy .

Q. How can radiolabeled analogs be synthesized for in vivo imaging applications?

  • Methodology :

  • Iodine-123 Labeling : Replace the chloro group with 123I^{123}I via Ullmann coupling. Purify using HPLC and validate radiochemical purity (>95%) .
  • SPECT Imaging : Administer to rodent models (e.g., neuroinflammatory lesions) and quantify TSPO (translocator protein) binding via region-of-interest analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.